molecular formula C19H12F4N4O2 B1684354 VX-702 CAS No. 745833-23-2

VX-702

Cat. No. B1684354
M. Wt: 404.3 g/mol
InChI Key: FYSRKRZDBHOFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VX-702 is a small molecule investigational oral anti-cytokine therapy for the treatment of inflammatory diseases, specifically rheumatoid arthritis (RA) . It acts as a p38 MAP kinase inhibitor . It has been reported to have a 14-fold higher potency against p38α compared to p38β .


Molecular Structure Analysis

The molecular formula of VX-702 is C19H12F4N4O2 . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Chemical Reactions Analysis

VX-702 is an ATP-competitive inhibitor of p38α and p38β MAPK . It effectively inhibits LPS-stimulated TNF| [alpha]|, IL-6 and IL-1| [beta]| production .


Physical And Chemical Properties Analysis

VX-702 is a solid substance . It is insoluble in water but can be dissolved in DMSO and EtOH with ultrasonic .

Scientific Research Applications

Renal Excretion Studies

VX-702, a novel p38 mitogen-activated protein kinase inhibitor, is primarily researched for its applications in rheumatoid arthritis treatment. A study by Tamhane et al. (2010) focused on understanding the renal excretion profile of VX-702. The isolated perfused rat kidney (IPRK) model was utilized to analyze the excretion linearity and the influence of transport inhibitors on VX-702 disposition. The study deduced that VX-702 excretion was linear over the studied dose range and exhibited net reabsorption by the kidney, indicating that VX-702 is not a substrate for renal organic anion and organic cation transport systems. This suggests a low likelihood of renal drug-drug interactions if VX-702 is co-administered with medications like methotrexate (Tamhane et al., 2010).

Inflammatory Diseases and Cardiovascular Conditions

Ding (2006) provided an overview of VX-702's development, highlighting its potential for treating inflammation, rheumatoid arthritis, and cardiovascular diseases. Vertex Pharmaceuticals Inc., in collaboration with Kissei Pharmaceutical Co Ltd, was involved in its development, emphasizing the initiation of phase II clinical trials for rheumatoid arthritis and plans for an IND filing for cardiovascular conditions (Ding, 2006).

Efficacy in Rheumatoid Arthritis

A more comprehensive study by Damjanov, Kauffman, and Spencer-Green (2009) assessed VX-702's efficacy and safety in patients with active, moderate-to-severe rheumatoid arthritis (RA). The study involved two 12-week, double-blind, placebo-controlled clinical trials, revealing that VX-702 showed modest clinical efficacy and transient suppression of biomarkers of inflammation. This suggests that p38 MAPK inhibition may not offer significant, sustained suppression of chronic inflammation in RA (Damjanov, Kauffman, & Spencer-Green, 2009).

Role in Platelet Aggregation and ACS

Kuliopulos, Mohanlal, and Covic (2004) examined the role of VX-702 in platelet aggregation, especially in the context of acute coronary syndromes (ACS). They explored the potential of VX-702 in mitigating systemic inflammation, a contributing factor to the instability of atherosclerotic plaques in ACS patients. The study found that VX-702, as a p38 MAPK inhibitor, did not significantly affect platelet function, suggesting a low risk of bleeding side-effects in patients treated with VX-702 (Kuliopulos, Mohanlal, & Covic, 2004).

Inhibiting p38 MAPK in Sclerodermatous Chronic Graft-versus-Host Disease

Matsushita et al. (2017) explored the effects of VX-702 on sclerodermatous chronic graft-versus-host disease (Scl-cGVHD) and systemic sclerosis (SSc). The p38 MAPK pathway plays a critical role in inflammation, cytokine production, and collagen production in SSc. VX-702 showed promising results in attenuating skin fibrosis, suppressing infiltration of immune cells, and reducing the expression of extracellular matrix and fibrogenic cytokines in Scl-cGVHD mice. This suggests its potential in treating patients with Scl-cGVHD and SSc (Matsushita et al., 2017).

Safety And Hazards

VX-702 should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

In the future, VX-702 may be investigated for combination with methotrexate, a commonly used therapy for RA . There are ongoing clinical trials with small-molecule TNF-α-converting enzyme, p38 mitogen-activated protein kinase, and phosphodiesterase inhibitors that specifically interrupt the synthesis and signaling pathways for TNF-α and downstream pro-inflammatory molecules such as IL-1, IL-6, nitric oxide synthase, and cyclooxygenase-2 .

properties

IUPAC Name

6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSRKRZDBHOFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963974
Record name 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production.
Record name VX-702
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05470
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

VX-702

CAS RN

479543-46-9, 745833-23-2
Record name VX 702
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VX-702
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VX-702
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05470
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VX-702
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VX-702
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Triphosgene (38.87 g, 0.1276 mol, 0.9 eq) and Compound 9 (51.14 g, 0.1412 mo, 1 eq.) were charged to a reactor. Anhydrous THF (486 mL, 9.5 vol) was then added and the clear solution was cooled to −30±5° C. Diisopropylethylamine (73.79 mL, 0.424 mol, 3.0 eq) in THF (103 mL, 2.5 vol) was charged to the reactor keeping the temperature below −20° C. After addition, the reaction mixture was warmed to 20±3° C. The mixture was stirred for 2 hours and was then filtered through Celite®, and the cake was rinsed with THF (767 mL, 15 vol). The filtrate was cooled to −30° C. and anhydrous NH3 (3 equiv.) added. The resulting white slurry was purged with N2 and warmed up to 20±3° C. for 1 hour. The reaction mixture was then cooled to 0±5° C. for 30 minutes. The mixture was again filtered and the reactor was rinsed with THF (255 mL, 5 vol). The cake was rinsed with H2O (255 mL, 5.0 vol) followed by 1N H2SO4 (10 vol). The solid was then transferred to a vacuum oven and dried at 35±3° C. to give the title Compound, 10, as a white solid. (1H NMR, 500 MHz; DMSO-d6) δ 7.97 (d, 1H), 7.85 (s, 1H), 7.56 (quin, 1H), 7.45 (q, 1H), 7.40 (s, 2H), 7.28 (t, 3H), 7.15 (td, 1H), 7.06 (d, 1H).
Quantity
38.87 g
Type
reactant
Reaction Step One
Name
Compound 9
Quantity
51.14 g
Type
reactant
Reaction Step One
Quantity
73.79 mL
Type
reactant
Reaction Step Two
Name
Quantity
103 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
486 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VX-702
Reactant of Route 2
Reactant of Route 2
VX-702
Reactant of Route 3
Reactant of Route 3
VX-702
Reactant of Route 4
Reactant of Route 4
VX-702
Reactant of Route 5
VX-702
Reactant of Route 6
Reactant of Route 6
VX-702

Citations

For This Compound
783
Citations
N Damjanov, RS Kauffman… - Arthritis & …, 2009 - Wiley Online Library
… Patients received either placebo, 10 mg of VX-702 once daily (10 mg daily), or 10 mg of VX-702 daily for 7 days followed by 10 mg of VX-702 twice weekly (10 mg intermittent). …
Number of citations: 264 acrjournals.onlinelibrary.wiley.com
C Ding - 2006 - figshare.utas.edu.au
… by pre-incubation with 1 µM of VX-702 (IC50 = 4 to 20 nM). VX-702 had no effect on platelet … VX-702 did not directly cause platelet aggregation or induce Ca2+ mobilization, or affect …
Number of citations: 83 figshare.utas.edu.au
M Tamhane, AR Chakilam, A Jayaraj… - Drug development …, 2010 - Taylor & Francis
… In this investigation, the renal excretion of VX-702 was studied in the … VX-702 is primarily excreted by renal mechanisms, the aims of the study were to assess dose-linearity of VX-702 …
Number of citations: 5 www.tandfonline.com
A Kuliopulos, R Mohanlal… - Thrombosis and …, 2004 - thieme-connect.com
… Here, we test the effects of the p38 MAPK inhibitor VX-702 on platelets in response to the … blockade of the p38 MAPK pathway with VX-702 had only minor effects on platelet aggregation …
Number of citations: 84 www.thieme-connect.com
C Godfrey, R Mohanlal, E Merica… - Clinical Pharmacology & …, 2004 - Wiley Online Library
… VX-702 PK were linear, dose proportional, and modestly … VX-702 was a potent and effective inhibitor of LPS-stimulated … profile, further clinical development of VX-702 is warranted. …
Number of citations: 4 ascpt.onlinelibrary.wiley.com
SE Sweeney - Nature Reviews Rheumatology, 2009 - nature.com
… VX-702 daily or placebo. In Study 304, 117 patients receiving stable background methotrexate were treated with 10 mg VX-702 daily, 10 mg VX-702 … either of the VX-702 groups and the …
Number of citations: 40 www.nature.com
JP Duffy, EM Harrington, FG Salituro… - ACS Medicinal …, 2011 - ACS Publications
The synthesis of novel, selective, orally active 2,5-disubstituted 6H-pyrimido[1,6-b]pyridazin-6-one p38α inhibitors is described. Application of structural information from enzyme–ligand …
Number of citations: 83 pubs.acs.org
SJ Wagner, A Skripchenko, S Seetharaman… - Vox …, 2015 - Wiley Online Library
… In this study, platelet quality parameters and inhibition of p38MAPK by VX-702 were studied after incubation of platelets at 16 C without agitation, suboptimal storage conditions which …
Number of citations: 3 onlinelibrary.wiley.com
T Matsushita, M Date, M Kano, K Mizumaki… - The American journal of …, 2017 - Elsevier
… In addition, VX-702 directly inhibited collagen production from fibroblasts in vitro. VX-702 was … The current study investigated the effects of oral blockade of the p38 MAPK VX-702 on Scl-…
Number of citations: 18 www.sciencedirect.com
A Skripchenko, MP Gelderman, JG Vostal - Plos one, 2021 - journals.plos.org
… of 10 μM of VX-702 (cold-stored + VX-702 platelets); aliquot E) platelets were stored as aliquot C with addition of 10 μM of VX-702 (thermocycled-stored + VX-702 platelets). Platelets …
Number of citations: 6 journals.plos.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.